
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is a synthetic nucleoside analog. It is structurally characterized by the presence of a thymine base attached to a modified arabinofuranosyl sugar moiety, which is further substituted with benzoyl groups and a fluorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with thymine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the benzoyl protecting groups using a mild base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups.
Oxidation: It can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Hydrolysis: Deprotected nucleoside analogs.
Oxidation: Oxidized sugar derivatives.
Substitution: Substituted nucleoside analogs with different functional groups.
Aplicaciones Científicas De Investigación
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the case of HIV and hepatitis B.
Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in cancer cells, making it a potential chemotherapeutic agent.
Biochemical Studies: It is used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine involves its incorporation into the DNA of rapidly dividing cells, such as viruses and cancer cells. This incorporation leads to chain termination during DNA synthesis, thereby inhibiting cell proliferation. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, while the benzoyl groups improve its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) cytosine
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine
Uniqueness
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is unique due to its specific stereochemistry (beta-L configuration) and the presence of a thymine base. This configuration imparts distinct biological properties, such as enhanced antiviral activity and reduced toxicity compared to its D-isomer counterparts.
Propiedades
Número CAS |
171721-03-2 |
|---|---|
Fórmula molecular |
C24H21FN2O7 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5S)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m0/s1 |
Clave InChI |
CEPDPXNYCRCFRV-JTJHWIPRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
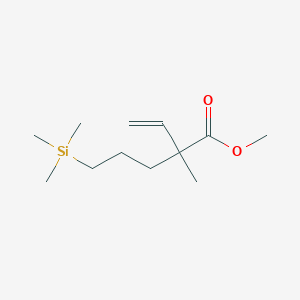
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)

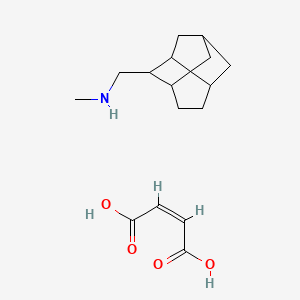
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)

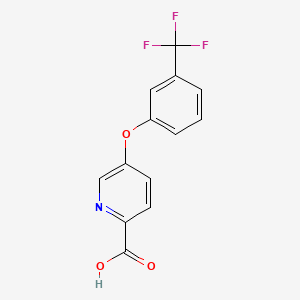
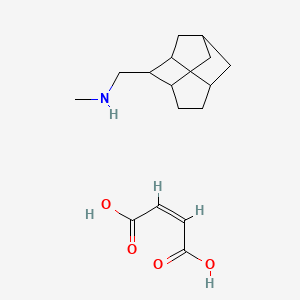
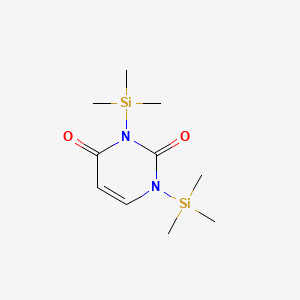
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)

